4-Methyl-2-oxocyclohex-3-en-1-yl benzoate
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Overview
Description
4-Methyl-2-oxocyclohex-3-en-1-yl benzoate is an organic compound that belongs to the class of cyclohexenones It is characterized by a cyclohexene ring with a methyl group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxocyclohex-3-en-1-yl benzoate typically involves the reaction of 4-methyl-2-oxocyclohex-3-en-1-one with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-oxocyclohex-3-en-1-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzoate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
4-Methyl-2-oxocyclohex-3-en-1-yl benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-2-oxocyclohex-3-en-1-yl benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4,5-dihydroxy-6-methoxy-3,6-dimethyl-2-oxocyclohex-3-en-1-yl)oxy-4-hydroxy-3,6-dimethylbenzoate
- 2-(4-Methyl-5-oxocyclohex-3-en-1-yl)propanoic acid
- Methyl {2-[(1R)-1-(3,4-dimethoxyphenyl)-4-oxocyclohex-2-en-1-yl]ethyl}methylcarbamate
Uniqueness
4-Methyl-2-oxocyclohex-3-en-1-yl benzoate is unique due to its specific structural features, such as the presence of a benzoate ester group and a methyl-substituted cyclohexene ring.
Properties
CAS No. |
61140-67-8 |
---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
(4-methyl-2-oxocyclohex-3-en-1-yl) benzoate |
InChI |
InChI=1S/C14H14O3/c1-10-7-8-13(12(15)9-10)17-14(16)11-5-3-2-4-6-11/h2-6,9,13H,7-8H2,1H3 |
InChI Key |
OXPVIRQSCFICAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(CC1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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